

# An In-depth Technical Guide to 4,5-Dibromo-2-Pyrrolic Acid

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## Compound of Interest

Compound Name: 4,5-Dibromo-2-Pyrrolic Acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4,5-Dibromo-2-Pyrrolic Acid**, a marine-derived natural product with significant potential in biomedical research and drug development. It consolidates key chemical data, experimental protocols, and known biological activities to serve as a vital resource for professionals in the field.

## Core Chemical and Physical Data

**4,5-Dibromo-2-Pyrrolic Acid**, also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a halogenated pyrrole derivative found in marine sponges of the genus *Agelas*.<sup>[1][2]</sup> Its unique structure forms the basis for its interesting biological activities.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	34649-21-3	[1][3][4]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Br <sub>2</sub> NO <sub>2</sub>	[1][3][4]
IUPAC Name	4,5-dibromo-1H-pyrrole-2-carboxylic acid	[1][5]
Synonyms	DBPA, 4,5-Dibromo-1H-pyrrole-2-carboxylic acid	[1][3]

| InChIKey | ZUROCNHARMFRKA-UHFFFAOYSA-N |[1][3][5] |

Table 2: Physicochemical Data

Property	Value	Source(s)
Molecular Weight	268.89 g/mol	[1][3][4]
Exact Mass	266.85300 Da	[3]
Melting Point	>300 °C	[3][5]
Boiling Point	441.5 °C at 760 mmHg	[3]
Density	2.386 g/cm <sup>3</sup>	[3]
Flash Point	220.8 °C	[3]
Solubility	DMSO: 2.69 mg/mL (10 mM) (Sonication recommended)	[2]

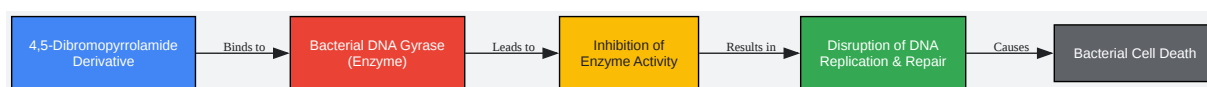
| Physical Form | Solid |[5] |

## Biological Activity and Applications

**4,5-Dibromo-2-Pyrrolic Acid** and its derivatives have demonstrated notable biological effects, positioning them as compounds of interest for therapeutic development.

- **Immunosuppressive Activity:** The compound is recognized as an immunosuppressive agent. [6] It has been shown to suppress the proliferative response of splenocytes to the mitogen concanavalin A.[6]
- **Antibacterial Potential:** Derivatives of 4,5-dibromo-1H-pyrrole-2-carboxamide have been designed and synthesized as novel inhibitors of E. coli DNA gyrase, an important target in antibacterial drug discovery.[7][8] This highlights the potential of the 4,5-dibromopyrrole scaffold in developing new antibiotics. The pyrrole moiety is a crucial fragment in many natural and synthetic anti-infective agents.[8]

The logical relationship for its derivative's mechanism as a DNA gyrase inhibitor is outlined below.



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Caption: Logical flow of DNA gyrase inhibition by derivatives.

## Experimental Protocols: Synthesis

The synthesis of derivatives from **4,5-Dibromo-2-Pyrrolic Acid** often starts with the bromination of a pyrrole precursor. The following is a generalized multi-step protocol for creating carbohydrazide derivatives, based on published methods.[9]

Protocol: Synthesis of Substituted Benzyldine-4,5-dibromo-1H-pyrrole-2-carbohydrazides[9]

### Step 1: Bromination of Pyrrole-2-Carboxylic Acid

- Dissolve pyrrole-2-carboxylic acid (0.083 mol) in a mixture of acetic acid (100 ml) and carbon tetrachloride (10 ml).
- Cool the stirred solution to a slush.
- Add a solution of bromine (0.166 mol) in acetic acid (50 ml) dropwise while maintaining the low temperature.
- The product, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, will precipitate from the reaction mixture.
- Isolate and crystallize the product from propanol.

### Step 2: Esterification

- Combine 4,5-dibromo-1H-pyrrole-2-carboxylic acid (0.246 mol), absolute methanol (2.5 mol), and concentrated H<sub>2</sub>SO<sub>4</sub> (2.7 ml) in a 500 ml round-bottom flask.
- Heat the mixture on a water bath to distill off excess alcohol.

- Pour the residue into approximately 250 ml of water in a separatory funnel.
- Extract the lower layer of pyrrole methyl carboxylate with carbon tetrachloride ( $\text{CCl}_4$ ).
- Neutralize excess acid by adding  $\text{NaHCO}_3$  solution until  $\text{CO}_2$  evolution ceases.
- Filter to collect the colorless solid product, pyrrole methyl carboxylate.

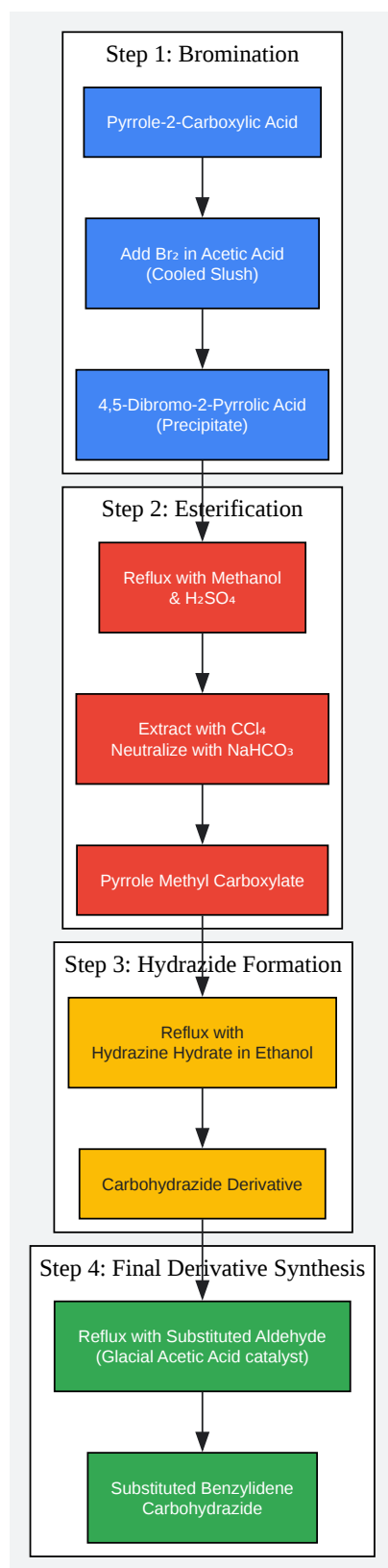
### Step 3: Formation of Acid Hydrazide

- Place hydrazine hydrate (1 ml) in a test tube fitted with a reflux condenser.
- Add pyrrole methyl carboxylate (1 gm) dropwise and heat the mixture under reflux for 15 minutes.
- Add absolute ethanol through the condenser to create a clear solution and continue to reflux for 2-3 hours.
- Crystals of the acid hydrazide will form. Filter and recrystallize from ethanol.

### Step 4: Formation of Substituted Benzylidene Derivatives

- Reflux equimolar quantities of the carbohydrazide from Step 3 and a selected substituted aldehyde in alcohol for 3 hours, using a few drops of glacial acetic acid as a catalyst.
- Evaporate the solvent.
- Pour the product onto cold water, then filter and dry the resulting crude solid.
- Recrystallize the solid from an appropriate solvent system to yield the final product.

The workflow for this synthesis is visualized below.



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Caption: Workflow for the synthesis of pyrrole derivatives.

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